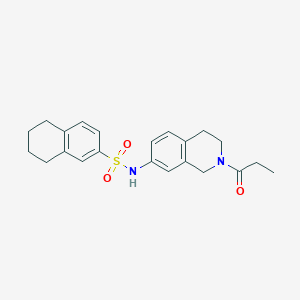
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as HPPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HPPM is a small molecule inhibitor that has been shown to have promising effects on various biological systems, including cancer cells, viruses, and bacteria. In
作用機序
The mechanism of action of (2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its ability to bind to specific target proteins and enzymes involved in various biological processes. This compound has been shown to inhibit the activity of enzymes such as protein kinases, phosphatases, and proteases, which play crucial roles in cell signaling and regulation. By inhibiting these enzymes, this compound disrupts the normal functioning of cells and leads to cell death or apoptosis. This compound has also been shown to interfere with the replication and transcription of viral RNA and DNA, thereby inhibiting the spread of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of oncogenic proteins. In viral-infected cells, this compound has been shown to reduce viral load, inhibit viral replication, and prevent the release of infectious virions. In bacterial cells, this compound has been shown to disrupt bacterial cell membrane integrity, inhibit bacterial growth, and reduce bacterial biofilm formation.
実験室実験の利点と制限
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several advantages for lab experiments, including its small size, easy synthesis, and high potency. This compound is also stable under physiological conditions and has low toxicity in vitro. However, this compound has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. This compound also has limited selectivity for specific target proteins and enzymes, which can lead to off-target effects and toxicity.
将来の方向性
There are several future directions for research on (2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, including its optimization for specific target proteins and enzymes, its development as a drug candidate for cancer, viral, and bacterial diseases, and its application in combination therapy with other drugs. This compound can also be modified to improve its solubility and bioavailability, and its structure-activity relationship can be further explored to identify more potent and selective derivatives. This compound can also be used as a tool compound to study the biology of specific target proteins and enzymes, and its mechanism of action can be further elucidated using biochemical and biophysical techniques.
合成法
The synthesis method for (2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 3-(pyrazin-2-yloxy)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon. The resulting product is purified by column chromatography or recrystallization to obtain this compound as a white solid.
科学的研究の応用
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have potential applications in various scientific research fields, including cancer research, viral research, and bacterial research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer cell survival and metastasis. In viral research, this compound has been shown to inhibit the replication and spread of various viruses, including HIV, influenza, and Zika virus. In bacterial research, this compound has been shown to inhibit the growth and survival of various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17-10-15(14-5-1-2-6-16(14)22-17)19(25)23-9-3-4-13(12-23)26-18-11-20-7-8-21-18/h1-2,5-8,10-11,13H,3-4,9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCJZKKNRYLYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B2900403.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2900405.png)
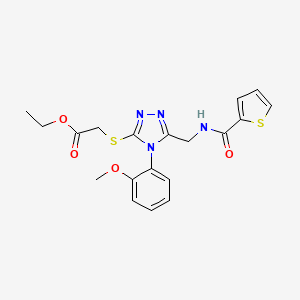
![5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2900408.png)
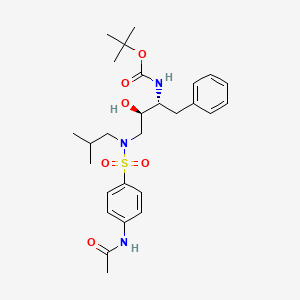
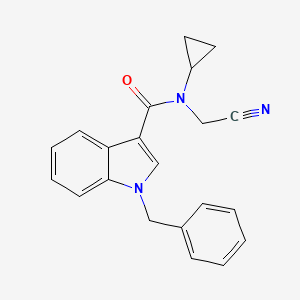
![(3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2900413.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2900414.png)
![[2-(N-cyclohexylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2900418.png)
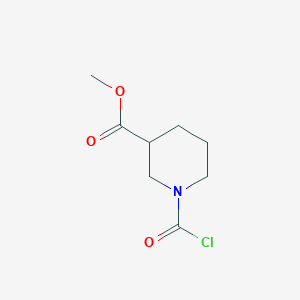

![Diethyl 5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900424.png)
